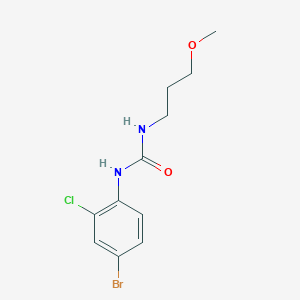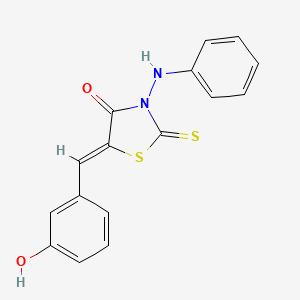![molecular formula C14H14N2O2S B4650564 N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4650564.png)
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide, also known as Cystamustine, is a synthetic compound that belongs to the class of nitrogen mustard alkylating agents. It is used in the treatment of various types of cancer, including leukemia, lymphoma, and multiple myeloma. Cystamustine is also used in scientific research to investigate the mechanism of action of alkylating agents and to develop new anticancer drugs.
Mechanism of Action
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide is an alkylating agent that works by cross-linking DNA strands and preventing DNA replication and transcription. The cross-linking of DNA strands leads to the formation of DNA adducts, which interfere with the normal functioning of the DNA molecule. This ultimately leads to cell death and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth. N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, and multiple myeloma.
Advantages and Limitations for Lab Experiments
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide is a potent and effective alkylating agent that is widely used in scientific research. It is relatively easy to synthesize and has a long shelf life, making it a convenient reagent for laboratory experiments. However, N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide is also highly toxic and must be handled with care. It is also difficult to administer to animals, as it must be injected directly into the tumor site.
Future Directions
There are many potential future directions for the use of N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide in scientific research. One area of interest is the development of new anticancer drugs that are based on the structure of N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide. Another area of interest is the investigation of the role of DNA damage in cancer development, and the potential use of N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide as a tool for studying this process. Finally, there is interest in the development of new methods for administering N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide to animals, in order to improve its efficacy and reduce its toxicity.
Scientific Research Applications
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide is used in scientific research to investigate the mechanism of action of alkylating agents and to develop new anticancer drugs. It is also used to study the effects of alkylating agents on DNA and to investigate the role of DNA damage in cancer development. N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to induce DNA cross-linking and strand breaks, leading to cell death.
properties
IUPAC Name |
3-methyl-N-(prop-2-enylcarbamothioyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-15-14(19)16-13(17)12-9(2)10-6-4-5-7-11(10)18-12/h3-7H,1,8H2,2H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZLCXKQQTURDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4650492.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)
![ethyl 2-[(3-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4650517.png)
![5-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4650523.png)
![methyl 2-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4650547.png)


![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)
![ethyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4650575.png)

![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650582.png)
![N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)